2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Properties
CAS No. |
1026797-06-7 |
|---|---|
Molecular Formula |
C13H17BF2O2S |
Molecular Weight |
286.1 g/mol |
IUPAC Name |
2-[2-(difluoromethylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)9-7-5-6-8-10(9)19-11(15)16/h5-8,11H,1-4H3 |
InChI Key |
FHEDEWMMDZWIOQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromo-2-(difluoromethyl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic ester and aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Aryl-Substituted Products: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Substituted Phenyl Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic ester moiety interacts with palladium catalysts, facilitating the transfer of the phenyl group to the target molecule. The difluoromethyl group can also undergo nucleophilic substitution, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Thiophene-2-boronic acid pinacol ester
Uniqueness
2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds in complex molecules.
Biological Activity
The compound 2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a dioxaborolane ring and a difluoromethylthio group, which may contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The difluoromethylthio group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways related to inflammation and cell proliferation.
Biological Activity and Therapeutic Applications
Recent studies have explored the potential therapeutic applications of this compound in various fields:
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Case Study : A study demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models:
- Case Study : In a murine model of arthritis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in breast cancer cells | [Research Study 1] |
| Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels | [Research Study 2] |
| Mechanism | Description |
|---|---|
| Enzymatic Inhibition | Inhibits specific enzymes involved in metabolism |
| Receptor Modulation | Interacts with neurotransmitter receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
